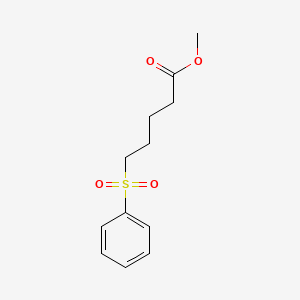
Methyl 5-(benzenesulfonyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(benzenesulfonyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzenesulfonyl group attached to a pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzenesulfonyl)pentanoate typically involves the esterification of benzenesulfonic acid with pentanoic acid in the presence of a suitable catalyst. One common method involves the reaction of benzenesulfonyl chloride with sodium methoxide in methanol at a controlled temperature of 25-35°C. The reaction mixture is then neutralized to a pH of 7-7.2, followed by filtration and removal of methanol to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a colorless transparent liquid or white crystalline solid, depending on the synthesis conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzenesulfonyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Brominated benzenesulfonyl derivatives.
Scientific Research Applications
Methyl 5-(benzenesulfonyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(benzenesulfonyl)pentanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Methyl 5-(benzenesulfonyl)pentanoate can be compared with other similar compounds such as:
Methyl benzenesulfonate: Similar in structure but lacks the pentanoate chain.
Methyl pentanoate: Similar ester group but lacks the benzenesulfonyl group.
Benzenesulfonyl chloride: Used as a precursor in the synthesis of this compound
These comparisons highlight the unique combination of the benzenesulfonyl and pentanoate groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
120383-55-3 |
|---|---|
Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
methyl 5-(benzenesulfonyl)pentanoate |
InChI |
InChI=1S/C12H16O4S/c1-16-12(13)9-5-6-10-17(14,15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
OTGPVFPWARWFIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















